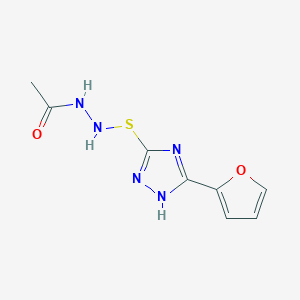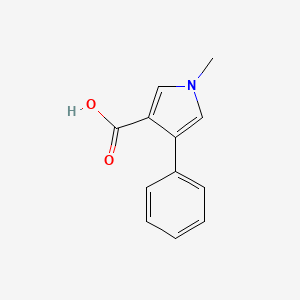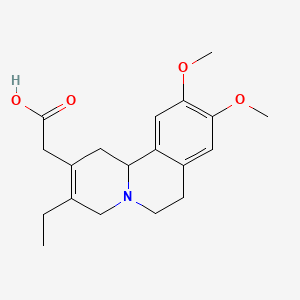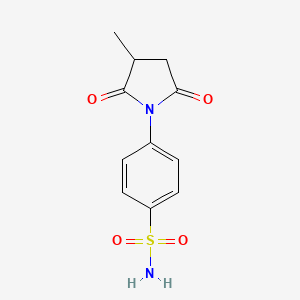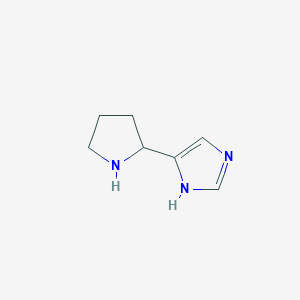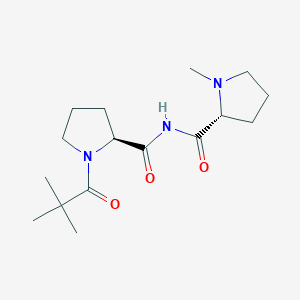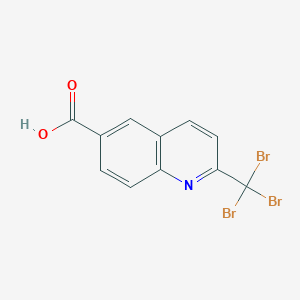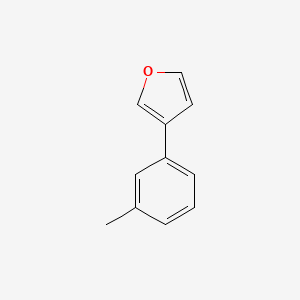
3-(3-Methylphenyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(m-Tolyl)furan:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)furan can be achieved through several methods. One common approach involves the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound reacts with a primary amine to form the furan ring. In this case, the starting materials would be a suitable 1,4-dicarbonyl compound and m-toluidine. The reaction typically requires an acidic catalyst and is carried out under reflux conditions.
Another method involves the Friedel-Crafts acylation of furan with m-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the furan ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-(m-Tolyl)furan may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst, temperature, and reaction time are critical factors that need to be carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions: 3-(m-Tolyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of different substituents. For example, nitration can be achieved using nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Nitro-substituted furans.
科学的研究の応用
3-(m-Tolyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives have shown promise in preclinical studies.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(m-Tolyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
類似化合物との比較
- 2-(m-Tolyl)furan
- 4-(m-Tolyl)furan
- 3-(p-Tolyl)furan
Comparison: 3-(m-Tolyl)furan is unique due to the position of the tolyl group on the furan ring This positional isomerism can lead to differences in reactivity and biological activity
特性
CAS番号 |
80866-23-5 |
|---|---|
分子式 |
C11H10O |
分子量 |
158.20 g/mol |
IUPAC名 |
3-(3-methylphenyl)furan |
InChI |
InChI=1S/C11H10O/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-8H,1H3 |
InChIキー |
UPWNBEFGIHTICP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=COC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


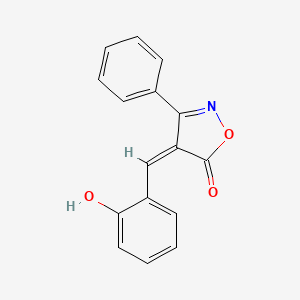
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
